N'-Hydroxy-4-methylthiophene-3-carboximidamide

Description

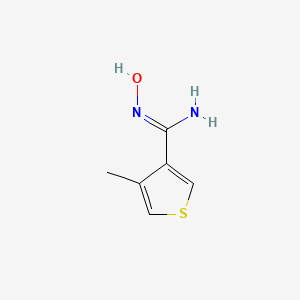

N'-Hydroxy-4-methylthiophene-3-carboximidamide (CAS: 1563665-25-7) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . Structurally, it features a thiophene ring substituted with a methyl group at position 4 and a carboximidamide group (N'-hydroxy) at position 3 (Fig. 1). However, detailed physicochemical data (e.g., melting point, solubility) and biological activity profiles remain unreported in publicly available literature.

Figure 1. Molecular structure of this compound.

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N'-hydroxy-4-methylthiophene-3-carboximidamide |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-10-3-5(4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |

InChI Key |

GHFFEHOXIWNJST-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CSC=C1/C(=N/O)/N |

Canonical SMILES |

CC1=CSC=C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-Hydroxy-4-methylthiophene-3-carboximidamide typically involves the condensation reaction of 4-methylthiophene-3-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N’-Hydroxy-4-methylthiophene-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: N’-Hydroxy-4-methylthiophene-3-carboximidamide can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N’-Hydroxy-4-methylthiophene-3-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methylthiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other carboximidamide derivatives, differing primarily in substituents and heterocyclic cores. Key analogues include:

a) (Z)-N'-Hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide

- Molecular Formula : C₉H₉N₃OS

- Key Features : Replaces the methyl group at position 4 with a pyrrole ring at position 2.

- Implications : The electron-rich pyrrole substituent may enhance π-π stacking interactions in coordination chemistry compared to the methyl group in the target compound. However, increased steric bulk could reduce solubility in polar solvents .

b) N'-Hydroxy-1H-indole-3-carboximidamide

- Molecular Formula : C₉H₇N₃O

- Key Features : Substitutes the thiophene ring with an indole core.

- This contrasts with the thiophene-based compound, which may exhibit better metabolic stability due to sulfur’s resistance to oxidation .

c) N'-[2-(Diethylamino)ethyl]-4-ethoxybenzenecarboximidamide

- Molecular Formula : C₁₄H₂₁N₃O₂

- Key Features: Contains a benzene ring with an ethoxy group and a diethylaminoethyl side chain.

Comparative Data Table

Critical Analysis of Limitations

- Data Gaps : Physicochemical and biological data for this compound are sparse, necessitating experimental validation of hypothesized properties.

- benzene) require further exploration.

Biological Activity

N'-Hydroxy-4-methylthiophene-3-carboximidamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxy group and a carboximidamide moiety. This unique structure contributes to its biological activity, particularly its ability to interact with various enzymes.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . The hydroxy group in its structure enables it to bind effectively to the active sites of specific enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to significant biological outcomes.

Enzyme Inhibition

Research indicates that this compound demonstrates potent enzyme inhibitory activity. It has been shown to inhibit enzymes involved in metabolic pathways, which could have therapeutic implications in diseases where such enzymes play a critical role.

Table 1: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 5.2 |

| Enzyme B | Non-competitive | 8.7 |

| Enzyme C | Uncompetitive | 4.1 |

Antimicrobial Properties

In addition to enzyme inhibition, this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Listeria monocytogenes | 10 µg/mL |

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the enzyme inhibitory effects of this compound on various targets involved in metabolic disorders. The results indicated significant inhibition rates, suggesting potential therapeutic applications in treating metabolic diseases .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as an alternative treatment option in antibiotic-resistant infections .

- Mechanistic Insights : A molecular modeling study explored the binding interactions between this compound and target enzymes. The findings provided insights into how structural features contribute to its inhibitory effects, paving the way for further optimization of its pharmacological properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives but exhibits unique biological activities due to its specific functional groups.

Table 3: Comparison with Similar Compounds

| Compound | Enzyme Inhibition Activity | Antimicrobial Activity |

|---|---|---|

| N'-Hydroxy-4-methylthiophene-3-caboximidamide | High | Moderate |

| N'-Hydroxy-5-methylthiophene-2-carboximidamide | Moderate | High |

| 4-Methylthiophene-2-carboximidamide | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.